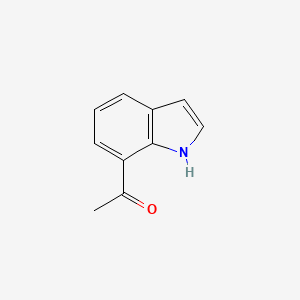

1-(1H-indol-7-yl)ethanone

Übersicht

Beschreibung

“1-(1H-indol-7-yl)ethanone” is also known as "Ethanone, 1-(1H-indol-7-yl)- (9CI)" . It is a compound with the molecular formula C10H9NO and a molecular weight of 159.18 .

Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, often involves the condensation of specific precursors . For instance, the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid can yield new indole derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a ten-membered ring system with a ketone functional group . The average mass of the molecule is 159.185 Da, and the monoisotopic mass is 159.068420 Da .

Chemical Reactions Analysis

Indole derivatives, including “this compound”, exhibit wide-ranging biological activity . They are often involved in various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .

Physical And Chemical Properties Analysis

“this compound” has a melting point of 65-66 °C and a boiling point of 155 °C at a pressure of 2 Torr . The compound has a predicted density of 1.193±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

- A series of novel 1H-Indole derivatives, including the title compound, demonstrated significant antimicrobial and antifungal effects. These derivatives were effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans, showcasing their potential in addressing antibiotic resistance challenges (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Applications

- Another study synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives with the aim to evaluate their anti-inflammatory activity. These compounds showed promising results in reducing inflammation in animal models, suggesting their potential use in developing new anti-inflammatory medications (Current Drug Discovery Technologies, 2022).

COX-2 Inhibition and Analgesic Effects

- Research focused on synthesizing novel 1-(1H-indol-1-yl)ethanone compounds for nonsteroidal anti-inflammatory drug (NSAID) development. These compounds were evaluated for their computational effects on the COX-2 enzyme and tested for in vivo analgesic and anti-inflammatory activity. One derivative, in particular, showed strong anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these derivatives (Letters in Drug Design & Discovery, 2022).

Antioxidant and Antimicrobial Properties

- Novel 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives were synthesized and shown to possess excellent antioxidant and antimicrobial activities. These compounds were compared favorably to standard drugs, underscoring their potential as dual-function agents for medical applications (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Synthesis and Characterization

- The synthesis and structural evaluation of various indole derivatives, including 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives, have been reported. These studies provide valuable insights into the chemical properties and potential applications of these compounds in developing new therapeutic agents (Acta Chimica Slovenica, 2016).

Wirkmechanismus

Target of Action

The primary target of the compound “1-(1H-indol-7-yl)ethanone” is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response in the body. It is responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .

Mode of Action

The compound “this compound” interacts with the COX-2 enzyme by binding to it, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, resulting in reduced inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX-2 enzyme, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain .

Result of Action

The inhibition of the COX-2 enzyme by “this compound” leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, demonstrating the compound’s anti-inflammatory and analgesic efficacy .

Zukünftige Richtungen

Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, continue to attract attention from the international chemical community due to their wide-ranging biological activity . New methodologies for the construction of this heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis, particularly in expanding the chemical space that is easily accessible .

Biochemische Analyse

Biochemical Properties

1-(1H-indol-7-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . This interaction suggests potential anti-inflammatory properties. Additionally, this compound may interact with other biomolecules, such as receptors and signaling proteins, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the production of pro-inflammatory cytokines in immune cells, thereby affecting the immune response . Furthermore, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of the COX-2 enzyme, inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, this compound may interact with other molecular targets, such as receptors and transcription factors, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it may cause toxic or adverse effects. For example, high doses of this compound may lead to cytotoxicity and organ damage in animal models. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability, efficacy, and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters, and distributed to various tissues . The localization and accumulation of this compound in specific tissues can affect its pharmacological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

1-(1H-indol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCCDMOVSQLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548957 | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104019-20-7 | |

| Record name | 1-(1H-Indol-7-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104019-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)

![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)

![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)

![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)